molecular formula C8H10FNO2S B2460026 2-(4-Fluorophenyl)ethane-1-sulfonamide CAS No. 405219-37-6

2-(4-Fluorophenyl)ethane-1-sulfonamide

Cat. No. B2460026
CAS RN: 405219-37-6
M. Wt: 203.23
InChI Key: JXLVSKMFBGQZOZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethane-1-sulfonamide is a chemical compound with the CAS Number: 405219-37-6 . It has a molecular weight of 203.24 and its IUPAC name is 2-(4-fluorophenyl)ethanesulfonamide . The compound is typically stored at room temperature and has a physical form of powder .


Molecular Structure Analysis

The InChI code for 2-(4-Fluorophenyl)ethane-1-sulfonamide is 1S/C8H10FNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) . This indicates the presence of a fluorophenyl group attached to an ethane-1-sulfonamide group.


Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)ethane-1-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 203.24 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., were not found in the search results.

Mechanism of Action

While the specific mechanism of action for 2-(4-Fluorophenyl)ethane-1-sulfonamide is not available, sulfonamides in general are known to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid. Without it, bacteria cannot replicate .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-fluorophenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLVSKMFBGQZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)ethane-1-sulfonamide

CAS RN

405219-37-6
Record name 2-(4-fluorophenyl)ethane-1-sulfonamide
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Synthesis routes and methods

Procedure details

A mixture of 2-(4-flourophenyl)ethanesulfonyl chloride (0.7 g, 3.3 mmol) and concentrated aqueous ammonia (0.88 specific gravity, 10 ml) in ethanol (5 ml) was stirred at room temperature overnight. The reaction mixture was diluted with water (10 ml), acidified to pH 4 with citric acid (1.0 M) and then extracted with dichloromethane. The organic extracts were dried by filtering through an organic-only, permeable membrane and then concentrated under vacuum. The residue was purified by chromatography on a Biotage® Flash 40 (s) column (40 g silica) using 10-20% ethyl acetate/dichloromethane as eluant to give the title compound as an off white solid, (0.66 g).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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